
Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)- is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo sulfonation, amination, and other functional group modifications. The reaction conditions may include the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new materials and chemicals.
Biology
In biological research, this compound may be used as a probe or marker due to its specific interactions with biological molecules. Its sulfonic acid groups can enhance its solubility in aqueous environments, facilitating its use in biological assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of amino and sulfonic acid groups can influence its biological activity, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic structure can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality.
Aminobenzenesulfonic acid: Contains both amino and sulfonic acid groups, similar to the target compound.
Methylbenzenesulfonic acid: A methyl-substituted analog with comparable chemical properties.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)- lies in its complex structure, which combines multiple functional groups and aromatic rings
Propiedades
Número CAS |
7597-19-5 |
|---|---|
Fórmula molecular |
C32H27N3O9S3 |
Peso molecular |
693.8 g/mol |
Nombre IUPAC |
4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44) |
Clave InChI |
WXESCRGMRLUOGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-] |
Descripción física |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


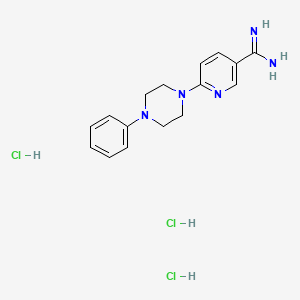
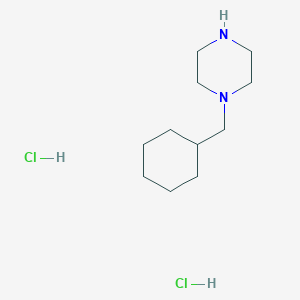


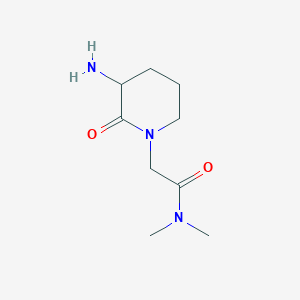

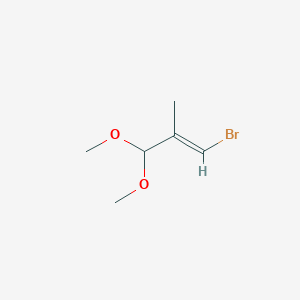
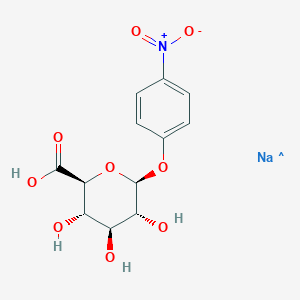
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
